

# An In-depth Technical Guide to Methyl 10-methylundecanoate

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## Compound of Interest

Compound Name: Methyl 10-methylundecanoate

Cat. No.: B1593813

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This technical guide provides a comprehensive overview of the physicochemical properties and analytical methodologies related to **Methyl 10-methylundecanoate**, a fatty acid methyl ester of interest in various scientific domains.

## Core Physicochemical Data

**Methyl 10-methylundecanoate** is a saturated fatty acid methyl ester. Its fundamental molecular properties are summarized below.

## Molecular Identity and Weight

The molecular formula for **Methyl 10-methylundecanoate** is C<sub>13</sub>H<sub>26</sub>O<sub>2</sub>.<sup>[1][2][3]</sup> Its molecular weight is a critical parameter for a wide range of experimental and analytical procedures. The exact molecular weight has been determined to be approximately 214.34 g/mol.<sup>[1][2]</sup>

A detailed breakdown of the molecular weight calculation is provided in the table below, based on the standard atomic weights of its constituent elements.

Element	Symbol	Count	Atomic Weight (amu)	Total Weight (amu)
Carbon	C	13	12.011	156.143
Hydrogen	H	26	1.008	26.208
Oxygen	O	2	15.999	31.998
Total	214.349			

## Experimental Protocols

The synthesis and analysis of **Methyl 10-methylundecanoate** can be achieved through established organic chemistry techniques. The following sections detail generalized experimental protocols applicable to this compound.

### Synthesis via Fischer Esterification

A common and effective method for the synthesis of fatty acid methyl esters like **Methyl 10-methylundecanoate** is through Fischer esterification of the corresponding carboxylic acid (10-methylundecanoic acid) with methanol in the presence of an acid catalyst.

Materials and Reagents:

- 10-methylundecanoic acid
- Anhydrous methanol
- Concentrated sulfuric acid (catalyst)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate

#### Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 10-methylundecanoic acid in an excess of anhydrous methanol.
- **Catalysis:** Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** After cooling to room temperature, remove the excess methanol using a rotary evaporator.
- **Extraction:** Dissolve the residue in diethyl ether and transfer to a separatory funnel.
- **Neutralization:** Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- **Drying:** Dry the organic layer over anhydrous sodium sulfate.
- **Isolation:** Filter to remove the drying agent and evaporate the solvent to yield the crude **Methyl 10-methylundecanoate**.
- **Purification:** If necessary, the product can be further purified by vacuum distillation or column chromatography.

## Analytical Characterization

The identity and purity of synthesized **Methyl 10-methylundecanoate** can be confirmed using various analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

### 1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds like fatty acid methyl esters.

#### Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890 series GC with a 5973N MS detector).[4]
- A low-polarity capillary column is typically used for separation.[4]

#### Sample Preparation:

- The synthesized methyl ester is dissolved in a suitable volatile solvent (e.g., hexane or diethyl ether).

#### GC-MS Conditions (General):

- Injector Temperature: 250 °C
- Carrier Gas: Helium
- Oven Temperature Program: An initial temperature of around 80°C, followed by a ramp up to 300-350°C. The specific ramp rate can be optimized to achieve the best separation.[4]
- MS Detector: Operated in electron ionization (EI) mode.[4]
- Mass Range: Scanned from m/z 50 to 500.

The resulting mass spectrum can be compared with reference spectra in databases for confirmation of the compound's identity.

## 2. Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy provides detailed information about the chemical structure of the molecule.

#### Instrumentation:

- A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[5]

#### Sample Preparation:

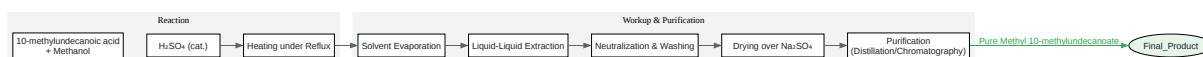
- Dissolve a small amount of the purified product in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).

Expected  $^1\text{H}$  NMR Signals for **Methyl 10-methylundecanoate**:

- A singlet around 3.67 ppm corresponding to the methyl ester protons ( $-\text{OCH}_3$ ).<sup>[5][6]</sup>
- A triplet around 2.30 ppm for the methylene protons alpha to the carbonyl group ( $-\text{CH}_2-\text{COO}-$ ).<sup>[5][7]</sup>
- A multiplet around 1.56-1.68 ppm for the methylene protons beta to the carbonyl group.<sup>[5][6]</sup>
- A broad signal between 1.22-1.42 ppm for the other methylene protons in the long alkyl chain.<sup>[5][6]</sup>
- A signal for the methine proton of the isobutyl group ( $-\text{CH}(\text{CH}_3)_2$ ).
- Signals for the terminal methyl protons, including a triplet for a straight-chain terminus and a doublet for the isobutyl group.<sup>[7]</sup>

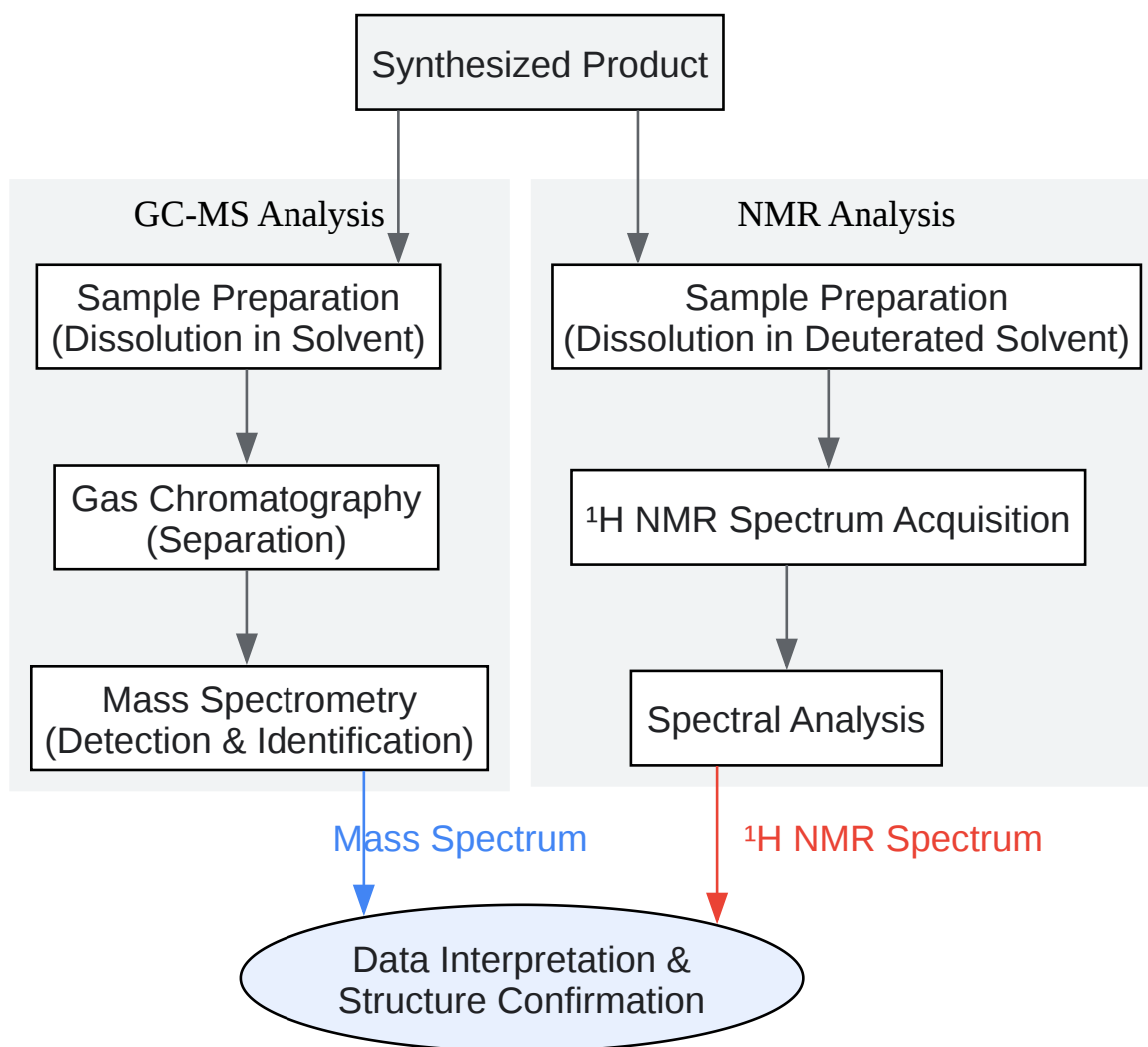
## Visualized Workflows

The following diagrams illustrate the generalized workflows for the synthesis and analysis of **Methyl 10-methylundecanoate**.



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*Synthesis Workflow for **Methyl 10-methylundecanoate**.*



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